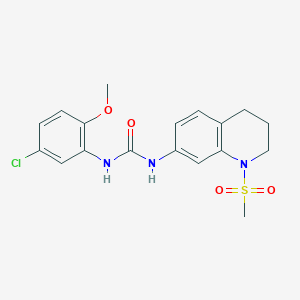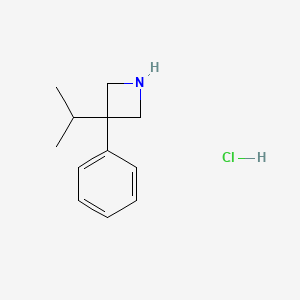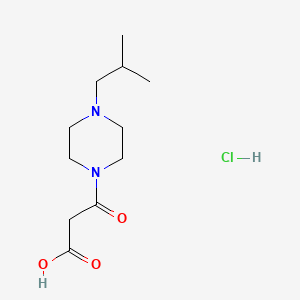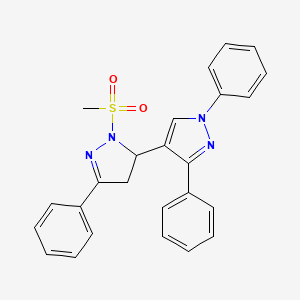
Tert-butyl trans-4-formylcyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl trans-4-formylcyclohexylcarbamate is a chemical compound with the empirical formula C12H21NO3 . It is a solid substance and is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Tert-butyl trans-4-formylcyclohexylcarbamate is defined by its molecular formula, C12H21NO3 . The InChI key, which is a unique identifier for the compound, is GPDBIGSFXXKWQR-MGCOHNPYSA-N .Physical And Chemical Properties Analysis
Tert-butyl trans-4-formylcyclohexylcarbamate has a molecular weight of 227.3 g/mol . It’s a solid at room temperature . The predicted boiling point is 339.5±31.0 °C, and it has a predicted density of 1.04±0.1 g/cm3 . It’s slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Environmental Impacts and Degradation Pathways
Tert-butyl trans-4-formylcyclohexylcarbamate, a compound with potential applications in various fields, has been indirectly studied through research on related tert-butyl compounds, particularly in environmental science. The degradation and environmental behavior of methyl tert-butyl ether (MTBE), a compound with structural similarities, have been extensively researched. These studies shed light on the fate of tert-butyl compounds in the environment and their potential transformation products. For example, the aerobic biodegradation pathway of MTBE, leading to the formation of tert-butyl alcohol (TBA), highlights the microbial capacity to transform tert-butyl compounds under certain conditions (Schmidt et al., 2004). Moreover, the investigation into the adsorption of MTBE from the environment using various adsorbents provides insight into methods for the removal of similar compounds from aqueous solutions, suggesting potential environmental management strategies for tert-butyl trans-4-formylcyclohexylcarbamate contamination (Vakili et al., 2017).
Bioseparation and Bioremediation Techniques
The study of three-phase partitioning (TPP) as a bioseparation technique offers a promising approach for the purification and separation of bioactive molecules, which could be applicable to tert-butyl trans-4-formylcyclohexylcarbamate (Yan et al., 2018). This method emphasizes the need for efficient, economical, and green separation technologies in the pharmaceutical and chemical industries. Similarly, the enzymatic production of biodiesel, which discusses the role of tert-butanol as a solvent to reduce inhibitory effects in biochemical processes, could provide insights into optimizing the use of tert-butyl compounds in industrial biotechnology (Ranganathan et al., 2008).
Synthetic Applications and Environmental Concerns
Research on synthetic antioxidants, including those related to the tert-butyl group, indicates the widespread use and environmental presence of these compounds. Such studies have raised concerns about their potential for bioaccumulation and the need for developing novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020). Additionally, the application of polymer membranes for the purification of fuel oxygenates demonstrates the relevance of tert-butyl compounds in improving fuel performance and addresses the challenges in separating these compounds from mixtures, suggesting possible applications in processing tert-butyl trans-4-formylcyclohexylcarbamate (Pulyalina et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-formylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBIGSFXXKWQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181308-57-6, 304873-80-1 |
Source


|
| Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2571142.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B2571144.png)
![2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2571148.png)




![(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide](/img/structure/B2571156.png)
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2571157.png)



